molecular formula C22H27N3O6S B10887834 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)leucinate

2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)leucinate

Cat. No.: B10887834
M. Wt: 461.5 g/mol
InChI Key: ZXIQXVNCAACNOM-UHFFFAOYSA-N
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Description

The compound 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)leucinate is a structurally complex molecule featuring:

  • A 1,3-thiazole core substituted with ethoxycarbonyl and methyl groups at positions 5 and 4, respectively.
  • An amide linkage connecting the thiazole ring to a glyoxylate moiety.
  • A phenylcarbonyl-leucinate ester group, introducing chirality and bulkiness.

For instance, the use of ethoxycarbonyl isothiocyanate in cycloaddition reactions with amino-oxazolines (as in ) highlights methodologies that could be adapted for constructing its thiazole-amide backbone . The leucinate ester moiety may be introduced via esterification or peptide coupling strategies.

Properties

Molecular Formula

C22H27N3O6S

Molecular Weight

461.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-benzamido-4-methylpentanoyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C22H27N3O6S/c1-5-30-21(29)18-14(4)23-22(32-18)25-17(26)12-31-20(28)16(11-13(2)3)24-19(27)15-9-7-6-8-10-15/h6-10,13,16H,5,11-12H2,1-4H3,(H,24,27)(H,23,25,26)

InChI Key

ZXIQXVNCAACNOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC(=O)C(CC(C)C)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

This method involves cyclocondensation of α-bromoacyl derivatives with thioamide precursors. For example:

  • Reagents : 2-bromoacetophenone derivatives, thiosemicarbazones, ethanol or acetone.

  • Conditions : Reflux in ethanol or acetone for 2–4 hours.

  • Mechanism : Bromoacetyl intermediates react with thioamide nucleophiles, forming thiazole rings via elimination of water.

Example :
Reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with thiosemicarbazones yields thiazole derivatives in moderate to high yields (67–92%).

MethodReagents/ConditionsYieldReference
Hantzsch2-Bromoacetophenone + thiosemicarbazone, EtOH, reflux67–92%
Bromination + CyclocondensationBr₂ in acetic acid, then thiocarbonyl compound, acetoneN/A

Bromination and Cyclocondensation

A two-step process:

  • Bromination : Acetophenone derivatives react with Br₂ in acetic acid to form α-bromoacyl intermediates.

  • Cyclocondensation : α-Bromoacyl compounds react with thiocarbonyl reagents (e.g., thiocarbamide) under acidic or basic conditions.

Key Insight :
The choice of solvent (acetic acid vs. acetone) influences reaction efficiency. Acetone facilitates higher yields for sterically hindered substrates.

Introduction of Ethoxycarbonyl and Methyl Groups

Esterification of Carboxylic Acids

Ethoxycarbonyl groups are typically introduced via esterification:

  • Reagents : Ethanol, acid catalyst (e.g., H₂SO₄).

  • Conditions : Reflux for 2–4 hours.

Example :
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid in ethanol to form ester derivatives.

Alkylation of Thiazole Nitrogen

Methyl groups at position 4 are introduced via alkylation:

  • Reagents : Methyl iodide, base (e.g., K₂CO₃).

  • Conditions : Room temperature or mild heating.

Example :
N-Methylation of thiazole derivatives using methyl iodide in DMF yields methyl-substituted thiazoles.

Formation of the Amino-Oxoethyl Linkage

The amino-oxoethyl bridge is synthesized via nucleophilic substitution or peptide coupling:

Chloroacetyl Intermediate Approach

  • Chloroacetamide Formation : Reaction of thiazole derivatives with chloroacetyl chloride.

  • Nucleophilic Displacement : Substitution with amines or thiolates.

Example :
Ethyl 2-chloroacetate reacts with sodium 1H-1,2,3-triazole-5-thiolate to form oxoethyl-triazole derivatives.

StepReagents/ConditionsYieldReference
ChloroacetamideChloroacetyl chloride, THF, 70°C84%
Nucleophilic substitutionSodium thiolate, H₂O/EtOHN/A

β-Keto Ester Synthesis

The oxoethyl group is derived from β-keto esters:

  • Reagents : Ethyl acetoacetate, amines.

  • Conditions : Acid-catalyzed condensation.

Example :
Ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is synthesized via esterification and condensation.

Peptide Coupling with N-(Phenylcarbonyl)leucinate

The final step involves coupling the oxoethyl-thiazole moiety with N-(phenylcarbonyl)leucinate:

Activated Ester Coupling

Reagents : HOBt, HCTU, DIEA.
Conditions : DMF, room temperature, 2–4 hours.

Example :
Leucine’s carboxylic acid is activated with HOBt/HCTU, then coupled with N-(phenylcarbonyl)amine derivatives.

MethodReagents/ConditionsYieldReference
HOBt/HCTUHOBt, HCTU, DIEA, DMF, RT62–99%
DCCDCC, DMAP, DCM, 0°C → RT70–85%

Benzoylation of Leucine

N-(Phenylcarbonyl)leucinate is synthesized by:

  • Benzoylation : Leucine reacts with benzoyl chloride in pyridine.

  • Purification : Recrystallization from EtOH.

Key Optimization :
Using anhydrous pyridine minimizes side reactions, improving yields.

Characterization and Data

Spectroscopic Analysis

Critical data for confirming structural integrity:

TechniqueKey ObservationsReference
¹H NMR δ 1.40 (t, CH₃), 2.58 (s, CH₃), 7.86 (m, Ar-H)
¹³C NMR δ 14.2 (CH₃), 138.1 (S–C=CH), 168.2 (C=N)
IR ν 1712 (C=O), 3412 (NH₂)

Mass Spectrometry

Molecular ion peaks confirm molecular weight:

  • EI-MS : m/z = 359 (M⁺) for thiazole derivatives.

Challenges and Optimization

Steric Hindrance and Solvent Effects

Bulky substituents (e.g., ethoxycarbonyl) may reduce reaction rates. Acetone or DMF improves solubility and yields.

Racemization Control

Leucine’s chiral center requires careful handling:

  • Boc Protection : Prevents racemization during coupling.

  • Low-Temperature Conditions : Minimize isomerization.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Hantzsch SynthesisHigh yields, versatileRequires α-bromoacyl precursors
Chloroacetyl IntermediateModular, scalableMultiple steps, low purity
HOBt/HCTU CouplingMild conditions, high efficiencyCost of coupling agents

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazole ring.

    Biochemistry: The compound can be used to study enzyme interactions and protein binding due to its complex structure.

    Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole Derivatives with Carbamate/Ester Groups
  • 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f): Key features: Combines a 2-aminothiazole ring with a nitrophenyl group and a pyrimidine-dione scaffold. Comparison: Unlike the target compound, 4f lacks the ethoxycarbonyl and leucinate ester groups but incorporates a pyrimidine-dione system, which enhances hydrogen-bonding capacity . Properties: Melting point (206–208°C) and spectral data (NMR/HRMS) suggest higher crystallinity compared to the target compound, which likely has lower melting points due to its flexible leucinate chain.
Thiazole-Thiadiazole Hybrids
  • Compound 7b (): Key features: Thiadiazole ring fused with thiazole, substituted with phenyl groups. The target compound’s leucinate ester confers lipophilicity, likely improving membrane permeability . Bioactivity: 7b exhibits potent anticancer activity (IC50 = 1.61 ± 1.92 μg/mL against HepG-2), suggesting that the target compound’s leucinate group could modulate toxicity or bioavailability.
Bicyclic Thiazolo-Triazino-thiones
  • 2,3,6,7-Tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazin-2-one-4-thiones (): Key features: Bicyclic systems formed via cycloaddition of 2-amino-2-oxazolines with ethoxycarbonyl isothiocyanate.

Key Observations :

  • The leucinate ester in the target compound may enhance metabolic stability compared to simpler esters (e.g., ethyl groups in ).
  • Thiadiazole-containing analogues () exhibit notable anticancer activity, suggesting that modifying the target compound’s thiazole ring with nitrogen-rich heterocycles could augment bioactivity.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Nitro substituents (as in 4f) may enhance binding to enzymes like aldose reductase but reduce solubility .
  • Bulkiness vs. Bioavailability : The leucinate group’s steric bulk in the target compound might limit cellular uptake compared to smaller analogues (e.g., ’s 7b), though this could be offset by improved plasma protein binding.

Biological Activity

The compound 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)leucinate is a thiazole derivative with potential biological activity, particularly in the context of enzyme inhibition and antioxidant properties. This article synthesizes available research findings on its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S with a molar mass of approximately 358.39 g/mol. Its structure features a thiazole ring, which is known for its biological significance in various pharmacological activities.

Biological Activity Overview

  • Xanthine Oxidase Inhibition :
    • The compound has been evaluated for its ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism and implicated in conditions such as gout.
    • A study indicated that derivatives containing similar thiazole moieties showed moderate to potent XO inhibitory activity, with some compounds achieving IC50 values in the low micromolar range (e.g., 3.6 μM for a related compound) .
  • Antioxidant Activity :
    • Antioxidant properties were assessed alongside XO inhibition. Compounds derived from thiazole structures demonstrated significant free radical scavenging capabilities, which are crucial for mitigating oxidative stress-related diseases .
  • Cytotoxicity :
    • In vitro studies have shown that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural characteristics displayed selective cytotoxicity towards MDA-MB-468 breast cancer cells, suggesting potential applications in cancer therapy .

Table 1: Biological Activities of Thiazole Derivatives

Compound NameActivity TypeIC50 Value (μM)Reference
Compound 5kXanthine Oxidase Inhibition8.1
Compound 5jAntioxidant Activity15.3
Compound 1jCytotoxicity (MCF-7)12.2
Compound 2bCytotoxicity (MDA-MB-468)2.94

The biological activities of the compound can be attributed to its interaction with key enzymes and cellular pathways:

  • Enzyme Binding : Molecular docking studies have been performed to understand how these compounds bind to the active sites of enzymes like xanthine oxidase, revealing potential mechanisms for their inhibitory action.
  • Signal Pathway Modulation : Some derivatives have shown the ability to modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

Q & A

Basic: What are the key steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically including:

Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under controlled temperatures (60–80°C) in ethanol or DMF .

Amide coupling : Reaction of the thiazole intermediate with leucine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Esterification : Introduction of the ethoxycarbonyl group via nucleophilic acyl substitution, requiring inert atmospheres (N₂/Ar) to prevent hydrolysis .
Key conditions : Solvent polarity, temperature gradients, and catalyst selection (e.g., pyridine for acid scavenging) critically influence yield and purity. Reaction progress is monitored via TLC (Rf tracking) and HPLC .

Basic: Which analytical techniques are essential for structural confirmation?

NMR Spectroscopy :

  • ¹H NMR : Identifies protons on the thiazole ring (δ 6.8–7.2 ppm), leucine methyl groups (δ 0.9–1.2 ppm), and phenylcarbonyl aromatic protons (δ 7.3–7.6 ppm) .
  • ¹³C NMR : Confirms carbonyl groups (C=O at δ 165–175 ppm) and quaternary carbons in the thiazole ring (δ 120–130 ppm) .

Mass Spectrometry (HRMS) : Validates molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm .

IR Spectroscopy : Detects amide (1650 cm⁻¹) and ester (1720 cm⁻¹) stretches .

Advanced: How can competing side reactions during synthesis be minimized?

Side reactions (e.g., hydrolysis of the ethoxycarbonyl group or racemization of leucine) are mitigated by:

Temperature control : Maintaining reactions below 40°C during amide coupling to preserve stereochemistry .

Solvent optimization : Using anhydrous DMF for moisture-sensitive steps to prevent ester hydrolysis .

Catalyst screening : Replacing EDC with DCC for sterically hindered couplings, as demonstrated in analogous thiazole-amide syntheses .

Inert atmosphere : Employing argon during esterification to avoid oxidative degradation .

Advanced: How should researchers resolve contradictions in spectral data?

Contradictions (e.g., unexpected NMR splitting or missing HRMS peaks) require:

Multi-technique cross-validation :

  • Compare 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in crowded aromatic regions .
  • Use X-ray crystallography (if crystalline) to resolve ambiguous stereochemistry, as seen in structurally similar triazole-thiazole hybrids .

Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts, aiding peak assignments for complex conformers .

Basic: What functional groups dictate the compound’s reactivity?

Critical groups include:

Thiazole ring : Electrophilic at C-5 due to electron-withdrawing ethoxycarbonyl and methyl groups, enabling nucleophilic substitutions .

Amide bonds : Participate in hydrogen bonding (relevant for biological interactions) but are susceptible to acid/base hydrolysis .

Ester group : Hydrolyzes under basic conditions (e.g., NaOH/EtOH), forming carboxylic acid derivatives .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Derivatization :

  • Replace the phenylcarbonyl group with substituted aryl rings (e.g., 4-fluorophenyl) to assess electronic effects on bioactivity, as shown in fluorinated thiazole analogs .
  • Modify the leucine ester to explore steric effects, using tert-butyl or benzyl protecting groups .

Biological assays :

  • Test derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays, correlating IC₅₀ values with substituent electronegativity .

Computational docking : Simulate binding modes with AutoDock Vina, focusing on thiazole-amide interactions with active sites, as validated for related oxadiazole-thiazole hybrids .

Basic: What are the stability considerations for long-term storage?

Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiazole ring .

Humidity control : Use desiccants (silica gel) to avoid ester hydrolysis .

Solvent choice : Dissolve in dry DMSO for biological assays to prevent aggregation .

Advanced: How can reaction yields be optimized for scale-up?

Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., solvent, catalyst ratio) in the amide coupling step. For example, a 2³ factorial study identified DMF as optimal over THF for analogous syntheses (yield increase from 45% to 72%) .

Continuous flow chemistry : Utilize microreactors for thiazole formation, reducing reaction time from 12 hours to 30 minutes and improving reproducibility .

Advanced: What strategies validate the compound’s purity for in vivo studies?

HPLC-MS : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Purity ≥95% is required, as per ICH guidelines .

Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values, critical for excluding hydrate/solvate impurities .

Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Advanced: How can computational methods predict metabolic pathways?

In silico tools :

  • SwissADME : Predicts CYP450 metabolism sites (e.g., oxidation of the thiazole methyl group) .
  • Meteor Nexus : Simulates phase II conjugation (e.g., glucuronidation of the phenylcarbonyl group) .

Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to quantify metabolite formation .

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